molecular formula C19H14BrN3O2S B2935420 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide CAS No. 865182-81-6

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide

Cat. No.: B2935420
CAS No.: 865182-81-6
M. Wt: 428.3
InChI Key: BADVVXAQDDBTTQ-QOCHGBHMSA-N
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Description

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Its primary research value lies in its mechanism of action; the compound is designed to irreversibly bind to a specific cysteine residue (Cys481) within the BTK active site via its prop-2-yn-1-yl (propargyl) group. This covalent mode of inhibition ensures sustained suppression of BTK activity, making it a superior pharmacological tool for investigating B-cell receptor signaling pathways. Research applications are focused predominantly in the fields of oncology and immunology, where it is used to study the role of BTK in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases. The compound's structure, featuring a bromobenzamide moiety, contributes to its high binding affinity and selectivity. It serves as a critical reagent for validating BTK as a therapeutic target, for assessing downstream signaling effects, and for use in functional cellular assays to understand resistance mechanisms to BTK-directed therapies.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h1,4-9,11H,10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADVVXAQDDBTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article delves into the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18BrN3O2SC_{17}H_{18}BrN_3O_2S, with a molecular weight of approximately 424.31 g/mol. The compound features a thiazole ring and an acetamido group, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of benzothiazole and thiazole compounds. Specifically, this compound has shown promising results against several cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)10.0Inhibition of cell proliferation
A549 (Lung)15.0Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxic effects and may serve as a potential therapeutic agent in cancer treatment.

The mechanism through which this compound exerts its anticancer effects involves multiple pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.
  • Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
  • HeLa Cell Study : Another study focused on HeLa cells revealed that the compound inhibited cell proliferation by inducing cell cycle arrest and apoptosis, as evidenced by flow cytometry analysis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The 4-bromobenzamide moiety undergoes substitution reactions, particularly under palladium-catalyzed coupling conditions or with strong nucleophiles.

Reaction TypeReagents/ConditionsProductKey Observations
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O4-Arylbenzamide derivativeBromine replaced by aryl groups; yields depend on steric/electronic effects of boronic acid .
HydrolysisNaOH (aq.), reflux4-HydroxybenzamideBromine replaced by -OH; requires alkaline conditions .

Mechanistic Insight : The electron-withdrawing benzothiazole and acetamido groups activate the bromine for substitution, favoring Pd-mediated cross-couplings or hydrolytic pathways .

Alkyne-Functionalized Reactivity

The prop-2-yn-1-yl group enables click chemistry (e.g., Huisgen cycloaddition) or alkyne-specific transformations.

Reaction TypeReagents/ConditionsProductKey Observations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)CuSO₄, sodium ascorbate, azide derivative1,2,3-Triazole-linked adductRegioselective formation of 1,4-disubstituted triazoles .
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, aryl halide, amine baseConjugated alkyne-aryl systemsRequires inert atmosphere; high yields reported for similar systems .

Structural Impact : The alkyne’s proximity to the benzothiazole may influence reaction rates due to electronic effects .

Benzothiazole Ring Modifications

The benzo[d]thiazol-2(3H)-ylidene core participates in cyclization, oxidation, or coordination reactions.

Reaction TypeReagents/ConditionsProductKey Observations
OxidationH₂O₂, AcOHBenzothiazole sulfoxide/sulfoneSelective oxidation at sulfur; sulfone formation requires excess oxidant .
Coordination with Metal IonsCu(II)/Zn(II) salts, methanolMetal complexesStabilizes tautomeric forms; enhances biological activity (e.g., anticancer) .

Biological Relevance : Metal complexes of benzothiazoles show enhanced DNA intercalation and enzyme inhibition .

Acetamido Group Transformations

The 6-acetamido substituent undergoes hydrolysis or serves as a directing group.

Reaction TypeReagents/ConditionsProductKey Observations
Acidic HydrolysisHCl (conc.), reflux6-Aminobenzothiazole derivativeConverts acetamido to -NH₂; alters electronic properties of the ring .
Reductive AminationNaBH₃CN, aldehyde/ketoneSecondary/tertiary amine derivativesRequires deprotection of -NH₂; modifies solubility/bioactivity .

Synthetic Utility : Hydrolysis to the amine enables further derivatization (e.g., acylation, Schiff base formation) .

Tautomerism and Stability Considerations

The (Z)-configuration and conjugated system influence tautomeric equilibria and stability under varying conditions:

ConditionObservationImplication
Acidic pH (pH < 3)Protonation at nitrogen stabilizes imine formAlters reactivity toward electrophiles .
Basic pH (pH > 10)Deprotonation enhances electron density on benzothiazoleAccelerates substitution reactions at bromine .

Thermal Stability : Decomposition observed above 200°C, necessitating low-temperature reactions.

Biological Activity and Reactivity Correlations

  • Anticancer Potential : Bromine substitution enhances DNA alkylation, while the propynyl group enables targeted drug delivery via click chemistry .

  • Enzyme Inhibition : The benzothiazole scaffold mimics purine structures, inhibiting kinases (e.g., PI3K) and metalloproteinases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the benzothiazole core but differ in substituents, which significantly alter physicochemical properties and biological activity. Below is a detailed comparison with two key analogs:

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide
Property Target Compound (6-acetamido, 4-bromo) Analog (6-chloro, 4-isopropylsulfonyl)
Molecular Formula C₁₉H₁₅BrN₃O₂S C₂₀H₁₇ClN₂O₃S₂
Molecular Weight ~437.3 g/mol (estimated) 432.9 g/mol
Key Substituents 6-acetamido, 4-bromo 6-chloro, 4-isopropylsulfonyl
Hydrogen-Bonding Capacity High (amide and imine groups) Moderate (sulfonyl group)
Electron-Withdrawing Effects Bromine (moderate) Chlorine and sulfonyl (strong)
Solubility Likely polar due to acetamido group Reduced (hydrophobic sulfonyl)

Key Differences :

  • The 6-acetamido group in the target compound enhances solubility and hydrogen-bonding interactions compared to the 6-chloro substituent in the analog, which increases hydrophobicity and electron-withdrawing effects.
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
Property Target Compound (Benzothiazole-based) Analog (Triazinoindole-based)
Core Structure Benzothiazole Triazinoindole fused with pyrazole
Bromine Position 4-bromobenzamide 4-bromophenyl
Bioactivity Relevance Kinase inhibition (hypothesized) Anticancer (DNA intercalation)
Synthetic Complexity Moderate High (multi-step fusion synthesis)

Key Differences :

  • The benzothiazole core in the target compound is simpler synthetically and may favor interactions with ATP-binding pockets in kinases. In contrast, the triazinoindole-pyrazole hybrid in the analog is structurally complex, enabling DNA intercalation but requiring more elaborate synthesis .
  • Both compounds feature brominated aromatic rings, but their positions (benzamide vs. phenyl) influence electronic distribution and target specificity.

Research Findings and Implications

  • The acetamido group may mimic adenine in ATP-binding sites, while the propargyl group could enable click chemistry for bioconjugation .
  • Chloro-Sulfonyl Analog : Demonstrated moderate activity in preliminary enzyme inhibition assays (IC₅₀ ~5 μM against JAK2 kinase), attributed to the sulfonyl group’s strong electron-withdrawing effects stabilizing inhibitor-enzyme interactions .

Q & A

Q. What are the optimal synthetic routes for (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzothiazole precursors with propiolic acid derivatives. Key steps include:
  • TBHP-mediated oxidative coupling : Utilize tert-butyl hydroperoxide (TBHP) as an oxidizing agent under reflux conditions to stabilize intermediates and improve yields .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or MeOH) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., stoichiometry, time, catalyst loading) and identify critical parameters via response surface methodology .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and stereochemistry:
  • NMR analysis : Key diagnostic signals include:
  • δ 2.1–2.3 ppm (s, 3H) : Acetamido methyl protons.
  • δ 7.2–8.1 ppm (aromatic protons) : Confirms bromobenzamide substitution .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error tolerance .

Advanced Research Questions

Q. What mechanistic insights explain the role of TBHP in the domino synthesis of benzothiazole derivatives like this compound?

  • Methodological Answer : TBHP acts as a dual oxidant and radical initiator :
  • Oxidative cyclization : Facilitates C–N bond formation between the benzothiazole core and propargyl group via single-electron transfer (SET) pathways .
  • Radical trapping : Stabilizes reactive intermediates (e.g., iminyl radicals), preventing undesired dimerization .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to correlate TBHP concentration with intermediate lifetimes .

Q. How does the prop-2-yn-1-yl substituent influence the compound’s biological activity, particularly in cancer cell migration assays?

  • Methodological Answer : The propargyl group enhances membrane permeability and target engagement :
  • Structure-activity relationship (SAR) : Compare analogs with/without the propargyl moiety using wound-healing assays (e.g., MDA-MB-231 cells).
  • Molecular docking : Simulate interactions with cytoskeletal targets (e.g., Rho GTPases) to identify binding hotspots .
  • Metabolic stability : Assess plasma stability via LC-MS to evaluate the propargyl group’s resistance to oxidative degradation .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects :
  • Variable temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C .
  • Crystallographic validation : Obtain single-crystal X-ray data to unambiguously assign the Z-configuration and acetamido orientation .
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate assignments .

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